N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302918-04-3
VCID: VC16074336
InChI: InChI=1S/C26H32N4O4/c1-3-4-5-6-7-8-16-34-21-14-12-19(13-15-21)22-17-23(29-28-22)26(32)30-27-18-20-10-9-11-24(33-2)25(20)31/h9-15,17-18,31H,3-8,16H2,1-2H3,(H,28,29)(H,30,32)/b27-18+
SMILES:
Molecular Formula: C26H32N4O4
Molecular Weight: 464.6 g/mol

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 302918-04-3

Cat. No.: VC16074336

Molecular Formula: C26H32N4O4

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide - 302918-04-3

Specification

CAS No. 302918-04-3
Molecular Formula C26H32N4O4
Molecular Weight 464.6 g/mol
IUPAC Name N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C26H32N4O4/c1-3-4-5-6-7-8-16-34-21-14-12-19(13-15-21)22-17-23(29-28-22)26(32)30-27-18-20-10-9-11-24(33-2)25(20)31/h9-15,17-18,31H,3-8,16H2,1-2H3,(H,28,29)(H,30,32)/b27-18+
Standard InChI Key NYZGUALYLUNNLL-OVVQPSECSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyrazole ring at position 5, which serves as a central scaffold for biological interactions.

  • A 4-octyloxyphenyl group linked to the pyrazole’s 5-position, contributing hydrophobic character and influencing membrane permeability.

  • A 2-hydroxy-3-methoxybenzylidene hydrazine moiety at the N'-position, enabling hydrogen bonding and metal chelation.

Table 1: Molecular Properties of N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

PropertyValue
CAS No.302918-04-3
Molecular FormulaC26H32N4O4\text{C}_{26}\text{H}_{32}\text{N}_4\text{O}_4
Molecular Weight464.6 g/mol
IUPAC NameN-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

The octyloxy chain enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 2-hydroxy-3-methoxy group offers sites for antioxidant activity via radical scavenging.

Synthesis and Optimization

Condensation Reaction

The synthesis typically involves a Schiff base condensation between 2-hydroxy-3-methoxybenzaldehyde and 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide in a 1:1 molar ratio. The reaction is catalyzed by acetic acid in a methanol/1,4-dioxane solvent system under reflux (8–17 hours).

Table 2: Synthesis Parameters

ParameterCondition
SolventMethanol:1,4-dioxane (10:30 mL)
CatalystAcetic acid (catalytic)
TemperatureReflux (~80°C)
Reaction Time8–17 hours
Yield65–78% (estimated)

Post-reaction, the product is purified via recrystallization from 1,4-dioxane or propan-2-ol, yielding a white solid with a melting point of 183–228°C .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • 1H^1\text{H} NMR: Peaks at δ 2.72–2.94 ppm correspond to the pyrazole’s COCH2_2 group, while aromatic protons (HAr) appear at δ 6.55–8.54 ppm .

  • IR Spectroscopy: Stretching vibrations at 3258 cm1^{-1} (N–H), 1716 cm1^{-1} (C=O), and 1288 cm1^{-1} (OCH3_3) confirm functional groups .

Biological Activities and Mechanisms

Anticancer Activity

The 2-hydroxy-3-methoxybenzylidene moiety is structurally analogous to curcumin derivatives, which inhibit NF-κB and STAT3 signaling pathways. In silico studies suggest that the compound’s hydrazine group chelates transition metals, potentially disrupting redox homeostasis in cancer cells.

Table 3: Hypothesized Biological Activities

ActivityMechanismSupporting Evidence
AntimicrobialMembrane disruptionAnalog studies
AnticancerNF-κB/STAT3 inhibitionStructural similarity
AntioxidantRadical scavengingHydroxyl/methoxy groups

Comparative Analysis with Related Compounds

Role of Substituents

  • Octyloxy vs. Methoxy Groups: Replacement of methoxy with octyloxy in phenyl rings increases lipophilicity, enhancing cellular uptake but potentially reducing aqueous solubility.

  • Hydrazine Linkers: Compared to thiophene-linked analogs, benzylidene hydrazines show superior antibacterial activity due to improved hydrogen bonding .

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in model organisms.

  • Structure-Activity Relationships (SAR): Systematically modify the octyloxy chain length and hydrazine substituents.

  • Target Identification: Use proteomics to identify binding partners in microbial or cancer cells.

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